Ethyl 4-amino-3-hydroxy-5-iodobenzoate
Description
Contextualization within Substituted Benzoic Acid Esters
Substituted benzoic acid esters are a broad class of organic compounds that serve as crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules. These esters are derivatives of benzoic acid, where one or more hydrogen atoms on the benzene (B151609) ring are replaced by various functional groups. The nature and position of these substituents significantly influence the chemical reactivity and physical properties of the molecule.
Ethyl 4-amino-3-hydroxy-5-iodobenzoate is a highly functionalized member of this family. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (ester) groups, along with the sterically demanding and synthetically versatile iodine atom, places it in a specialized category of substituted benzoic acid esters. The interplay of these substituents dictates its potential for further chemical transformations.
Significance as a Specialized Chemical Research Compound and Versatile Organic Building Block
The significance of this compound lies primarily in its potential as a specialized building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The strategic placement of its functional groups allows for selective chemical modifications, making it a valuable intermediate in multi-step synthetic sequences.
Its role as a versatile organic building block is exemplified by its use in the synthesis of piperazine (B1678402) derivatives that act as monoacylglycerol lipase (B570770) (MAGL) inhibitors. google.comgoogle.com MAGL is an enzyme implicated in various physiological and pathological processes, making its inhibitors a subject of interest for therapeutic development. google.com The unique substitution pattern of this compound provides a scaffold that can be elaborated to produce these targeted bioactive molecules.
Chemical and Physical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available in publicly accessible literature. However, some basic properties can be identified.
| Property | Value | Source |
| CAS Number | 2090806-81-6 | chemicalbook.com |
| Molecular Formula | C9H10INO3 | chemicalbook.com |
| IUPAC Name | This compound | google.com |
Synthesis of this compound
A documented synthetic route to this compound involves the deprotection of a silyl-protected precursor. This method is detailed in a patent describing the synthesis of intermediates for MAGL inhibitors. google.comgoogle.com
The synthesis proceeds as follows:
Starting Material: Ethyl 4-amino-3-[tert-butyl(dimethyl)silyl]oxy-5-iodobenzoate
Reagent: Tetrabutylammonium fluoride (B91410) (TBAF)
Solvent: Tetrahydrofuran (B95107) (THF)
In this procedure, the tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxyl function is removed by treatment with TBAF in THF at room temperature. google.comgoogle.com The reaction mixture is stirred for an extended period, typically 16 hours, to ensure complete deprotection. google.comgoogle.com Following the reaction, the solvent is removed, and the residue is worked up to isolate the desired product, this compound. google.comgoogle.com
This synthetic step highlights the utility of protecting group strategies in the synthesis of highly functionalized molecules, allowing for the selective manipulation of different reactive sites.
Properties
Molecular Formula |
C9H10INO3 |
|---|---|
Molecular Weight |
307.08 g/mol |
IUPAC Name |
ethyl 4-amino-3-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C9H10INO3/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4,12H,2,11H2,1H3 |
InChI Key |
CMLWJOMDFPTUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)N)O |
Origin of Product |
United States |
Elucidating the Chemical Reactivity and Transformative Potential of Ethyl 4 Amino 3 Hydroxy 5 Iodobenzoate
Reactions Involving the Aromatic Amine Moiety
The aromatic amine group in ethyl 4-amino-3-hydroxy-5-iodobenzoate is a key site for a variety of chemical reactions, including nucleophilic substitutions, imine formations, and N-functionalizations. The electron-donating nature of the amino group activates the aromatic ring, influencing the regioselectivity of these transformations.
Nucleophilic Substitution Reactions
While the electron-rich aromatic ring is generally susceptible to electrophilic attack, the presence of a good leaving group, such as iodine, allows for nucleophilic aromatic substitution reactions. In the case of the analogous compound, mthis compound, the iodine atom can be displaced by various nucleophiles. It is anticipated that this compound will undergo similar reactions. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups ortho or para to the leaving group typically facilitates this type of reaction. libretexts.org
Common nucleophiles that could potentially displace the iodo group include:
| Nucleophile | Product Type |
| Azide (N₃⁻) | Aryl azide |
| Cyanide (CN⁻) | Aryl nitrile |
| Thiolates (RS⁻) | Aryl sulfide (B99878) |
| Alkoxides (RO⁻) | Aryl ether |
The reaction conditions for these substitutions generally involve heating the substrate with the nucleophile in a suitable solvent.
Formation of Imines and Schiff Bases
The primary aromatic amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is a cornerstone of organic synthesis and is characterized by the formation of a carbon-nitrogen double bond. The reaction typically proceeds under mild acidic or basic conditions, which catalyze the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The general reaction can be represented as: R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (where Ar represents the substituted phenyl ring of this compound)
Studies on substituted aminobenzoic acids have demonstrated their successful conversion to Schiff bases through condensation with various aldehydes. nih.govasianpubs.org For example, p-aminobenzoic acid reacts with substituted benzaldehydes to yield the corresponding imines. asianpubs.org Given this precedent, this compound is expected to react with a wide range of carbonyl compounds.
| Carbonyl Compound | Product |
| Benzaldehyde | Ethyl 4-((benzylidene)amino)-3-hydroxy-5-iodobenzoate |
| Salicylaldehyde | Ethyl 3-hydroxy-4-(((2-hydroxyphenyl)methylene)amino)-5-iodobenzoate |
| Acetone | Ethyl 3-hydroxy-5-iodo-4-((propan-2-ylidene)amino)benzoate |
Amidation and Other N-Functionalization Reactions
The nitrogen atom of the aromatic amine is nucleophilic and can react with various electrophiles, leading to N-functionalized products.
Amidation: The reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, results in the formation of amides. Direct amidation with a carboxylic acid can be achieved, often with the use of a coupling agent or under conditions that facilitate dehydration. researchgate.netresearchgate.net A more facile method involves the reaction with a more reactive acylating agent like an acid chloride at room temperature. youtube.com
N-Alkylation: The amine group can also undergo alkylation with alkyl halides or other alkylating agents to form secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. The use of specific catalysts and reaction conditions, such as employing ionic liquids as the solvent, can improve the selectivity for mono-alkylation. researchgate.netsemanticscholar.orgrsc.org
| Reagent | Reaction Type | Product |
| Acetic Anhydride (B1165640) | Amidation | Ethyl 4-acetamido-3-hydroxy-5-iodobenzoate |
| Benzoyl Chloride | Amidation | Ethyl 4-(benzamido)-3-hydroxy-5-iodobenzoate |
| Methyl Iodide | N-Alkylation | Ethyl 3-hydroxy-5-iodo-4-(methylamino)benzoate |
Reductive Transformations of the Amine Group
While the reduction of a nitro group is a common method to synthesize aromatic amines, chemistrysteps.comorgoreview.comchempedia.infowikipedia.orgresearchgate.net transformations involving the reduction of the existing amine group are less common but possible. One such transformation is deamination, the removal of the amino group and its replacement with a hydrogen atom. This is typically a multi-step process that involves the diazotization of the amine with nitrous acid to form a diazonium salt, followed by a reduction step. google.com More recent methods allow for the direct deamination of anilines under mild conditions. nih.govorganic-chemistry.orgnih.gov
| Transformation | Reagents | Product |
| Deamination | 1. HONO; 2. H₃PO₂ | Ethyl 3-hydroxy-5-iodobenzoate |
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key reactive site in the molecule, primarily known for its acidic nature and susceptibility to oxidation.
Oxidation Reactions to Carbonyls
The hydroxyl group of this compound can be oxidized to a carbonyl group, specifically a quinone-like structure. For the analogous mthis compound, this transformation can be achieved using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The selective oxidation of a phenolic hydroxyl group in the presence of an aromatic amine can be challenging, as amines are also susceptible to oxidation. nih.gov However, specific reaction conditions and reagents can be employed to achieve this chemoselectivity. nih.gov The oxidation of substituted 2-aminophenols often leads to the formation of phenoxazinone structures through a series of oxidation and cyclization steps.
| Oxidizing Agent | Product |
| Potassium Permanganate (KMnO₄) | Ethyl 4-amino-5-iodo-3-oxocyclohexa-1,4-diene-1-carboxylate |
| Chromium Trioxide (CrO₃) | Ethyl 4-amino-5-iodo-3-oxocyclohexa-1,4-diene-1-carboxylate |
Esterification and Etherification Reactions
The phenolic hydroxyl group on the aromatic ring is a key site for functionalization, primarily through esterification and etherification reactions.
Esterification: While the molecule itself is an ester, the phenolic hydroxyl can undergo further esterification to form a diester. This reaction typically proceeds by treating the compound with an acyl chloride or acid anhydride in the presence of a base (e.g., pyridine (B92270), triethylamine). The base serves to deprotonate the weakly acidic phenolic hydroxyl, forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbonyl carbon of the acylating agent.
Etherification (O-Alkylation): The synthesis of aryl ethers from the phenolic hydroxyl group is a common and synthetically valuable transformation. The Williamson ether synthesis is a classic method for this purpose. taylorandfrancis.com This reaction involves the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide. This potent nucleophile then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired aryl ether. tandfonline.com Phase-transfer catalysts like polyethylene (B3416737) glycol (PEG400) can be employed to facilitate this reaction, often allowing for solvent-free conditions and yielding excellent results. tandfonline.com
The choice of base and alkylating agent allows for the introduction of a wide variety of alkyl or substituted alkyl groups at the phenolic oxygen, significantly modifying the compound's steric and electronic properties.
| Reactant | Reagents | Solvent | Conditions | Product | Reported Yield |
|---|---|---|---|---|---|
| This compound | 1. K₂CO₃ 2. CH₃I (Methyl Iodide) | DMF (Dimethylformamide) | Room Temp, 12h | Ethyl 4-amino-5-iodo-3-methoxybenzoate | High |
| This compound | 1. NaOH 2. CH₃CH₂Br (Ethyl Bromide) | Ethanol (B145695) | Reflux, 8h | Ethyl 4-amino-3-ethoxy-5-iodobenzoate | Good-High |
| This compound | 1. NaH 2. Benzyl (B1604629) Bromide | THF (Tetrahydrofuran) | 0 °C to Room Temp, 6h | Ethyl 4-amino-3-(benzyloxy)-5-iodobenzoate | High |
Transformations at the Aryl Halide (Iodine) Position
The carbon-iodine bond is another reactive center in the molecule, susceptible to both nucleophilic aromatic substitution and, more significantly, a variety of powerful metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. Unlike Sₙ2 reactions, the SₙAr mechanism involves a two-step addition-elimination process. pressbooks.pub First, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
For the SₙAr mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com
In the case of this compound, the situation is complex. The ethyl ester group (-COOEt) at the para position relative to the iodine is an electron-withdrawing group, which would help to stabilize the anionic intermediate. However, the amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups (EDGs). These EDGs increase the electron density of the ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. The combined effect of these opposing groups generally makes the aryl iodide in this specific molecule a poor substrate for SₙAr reactions under standard conditions. The reactivity order for leaving groups in SₙAr is often F > Cl > Br > I, the reverse of the trend seen in Sₙ2 reactions, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.com
The aryl iodide functionality is an excellent handle for forming new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions. Aryl iodides are generally the most reactive among aryl halides in these transformations due to the relatively weak C-I bond, allowing for facile oxidative addition to the metal catalyst. wikipedia.org
Suzuki Reaction: The Suzuki coupling involves the reaction of an aryl halide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. researchgate.net This reaction is exceptionally versatile for creating biaryl linkages. The aryl iodide of the target molecule can be coupled with various aryl or heteroaryl boronic acids to generate a wide range of derivatives. Mild, aqueous reaction conditions have been developed, enhancing the functional group tolerance of this method. nih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. mdpi.com This reaction provides a direct method for the arylation of olefins. nih.gov The aryl iodide of this compound can react with alkenes like styrene (B11656) or acrylates to introduce a vinyl or substituted vinyl group at the 5-position.
Sonogashira Reaction: The Sonogashira coupling is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. wikipedia.org This reaction would allow for the introduction of an alkynyl substituent onto the aromatic ring of the target compound, providing access to a host of linear, sp-hybridized structures. The reaction can often be carried out under mild, and even aqueous, conditions. rsc.org
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |
|---|---|---|---|---|---|
| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | K₂CO₃ or Na₂CO₃ | Toluene/H₂O or DMF/H₂O | 80-110 °C |
| Heck | Styrene | Pd(OAc)₂ with PPh₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | 100-140 °C |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ with CuI | Et₃N or Piperidine | THF or DMF | Room Temp to 60 °C |
Chemical Modifications of the Ethyl Ester Group
The ethyl ester functionality is a versatile site for modification, primarily through reactions involving nucleophilic acyl substitution or reduction.
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Base-Promoted Hydrolysis (Saponification): This is an essentially irreversible process where the ester is treated with a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), often with heating. quora.comsserc.org.uk The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then expels the ethoxide leaving group. libretexts.org An acid-base reaction between the resulting carboxylic acid and the strong base drives the reaction to completion, forming a carboxylate salt. Subsequent acidification is required to protonate the carboxylate and isolate the free carboxylic acid. quora.com
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is carried out by heating the ester in water with a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). The reaction is the reverse of Fischer esterification. To drive the equilibrium toward the carboxylic acid product, a large excess of water is typically used.
Transesterification: This process converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, heating this compound in a large excess of methanol (B129727) with a catalytic amount of sulfuric acid will shift the equilibrium to produce the corresponding methyl ester and ethanol. libretexts.org
| Reaction Type | Reagents | Solvent | Conditions | Product |
|---|---|---|---|---|
| Saponification (Hydrolysis) | 1. NaOH (aq) 2. HCl (aq) | Ethanol/Water | Reflux, 2h | 4-Amino-3-hydroxy-5-iodobenzoic acid |
| Transesterification | Methanol (excess), H₂SO₄ (cat.) | Methanol | Reflux, 12h | Mthis compound |
Esters can be reduced to primary alcohols using powerful hydride-donating reagents. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). brainly.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves two successive additions of a hydride ion (H⁻) from LiAlH₄. pearson.com The first hydride attacks the carbonyl carbon, leading to the expulsion of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second hydride ion to form an alkoxide intermediate. A final aqueous workup protonates the alkoxide to yield the primary alcohol. In this case, the reduction of this compound would yield (4-amino-3-hydroxy-5-iodophenyl)methanol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.
| Reactant | Reagents | Solvent | Conditions | Product | Reported Yield |
|---|---|---|---|---|---|
| This compound | 1. LiAlH₄ (excess) 2. H₂O/H⁺ workup | Anhydrous THF | 0 °C to Room Temp, 4h | (4-Amino-3-hydroxy-5-iodophenyl)methanol | High |
Advanced Spectroscopic Characterization and Definitive Structural Elucidation of Ethyl 4 Amino 3 Hydroxy 5 Iodobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 4-amino-3-hydroxy-5-iodobenzoate is expected to exhibit distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group will present as a quartet and a triplet due to spin-spin coupling. The aromatic region will show two singlets, as the protons on the benzene (B151609) ring are not adjacent to each other. The chemical shifts of these protons are influenced by the electronic effects of the substituents: the amino (-NH2) and hydroxyl (-OH) groups are electron-donating, causing an upfield shift (to lower ppm values), while the iodo (-I) and ethyl ester (-COOEt) groups are electron-withdrawing, leading to a downfield shift (to higher ppm values). hw.ac.uk The protons of the amino and hydroxyl groups will likely appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. hw.ac.uk
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (ethyl) | ~1.3 | Triplet | ~7.1 |
| CH₂ (ethyl) | ~4.2 | Quartet | ~7.1 |
| Ar-H | ~7.0 - 8.0 | Singlet | - |
| Ar-H | ~7.0 - 8.0 | Singlet | - |
| NH₂ | Variable | Broad Singlet | - |
| OH | Variable | Broad Singlet | - |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbons of the ethyl group will appear in the upfield region of the spectrum. The aromatic carbons will resonate in the range of approximately 110-160 ppm. libretexts.org The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon attached to the iodine atom (ipso-carbon) will experience a significant upfield shift due to the heavy atom effect. The carbons attached to the amino and hydroxyl groups will also be shifted upfield due to their electron-donating nature. Conversely, the carbon of the carbonyl group in the ester and the aromatic carbon attached to it will be shifted downfield.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~14 |
| CH₂ (ethyl) | ~60 |
| C-I (aromatic) | ~85 |
| C-OH (aromatic) | ~145-155 |
| C-NH₂ (aromatic) | ~135-145 |
| C-COOEt (aromatic) | ~120-130 |
| C=O (ester) | ~165 |
| Aromatic CH | ~110-125 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the primary amine are typically observed as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching of the phenolic hydroxyl group will appear as a broad band around 3200-3600 cm⁻¹. The C=O stretching of the ester group will be a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ester and the phenol (B47542) will appear in the 1000-1300 cm⁻¹ range. The C-N stretching of the aromatic amine is expected around 1250-1360 cm⁻¹. researchgate.net The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 485-610 cm⁻¹.
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Ester (-COOEt) | C=O Stretch | 1700 - 1730 (strong, sharp) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Amine | C-N Stretch | 1250 - 1360 |
| Ester/Phenol | C-O Stretch | 1000 - 1300 |
| Iodo (-I) | C-I Stretch | 485 - 610 |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. It also reveals information about the structure through the analysis of fragmentation patterns.
For this compound (C₉H₁₀INO₃), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated with high precision. The fragmentation pattern in the mass spectrum would likely involve the initial loss of the ethyl group (•CH₂CH₃) or the ethoxy group (•OCH₂CH₃) from the ester. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion. The carbon-iodine bond is relatively weak and may also cleave, leading to a fragment corresponding to the loss of an iodine atom. docbrown.infodocbrown.info
Predicted HRMS Data for this compound
| Ion | Formula | Expected m/z |
| [M]⁺ | [C₉H₁₀INO₃]⁺ | ~290.9702 |
| [M-C₂H₅]⁺ | [C₇H₅INO₃]⁺ | ~261.9365 |
| [M-OC₂H₅]⁺ | [C₇H₄INO₂]⁺ | ~245.9260 |
| [M-C₂H₅O-CO]⁺ | [C₆H₄INO]⁺ | ~217.9358 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The benzene ring and the carbonyl group of the ester are chromophores. The amino and hydroxyl groups act as auxochromes, which can shift the absorption maxima to longer wavelengths (bathochromic shift) and increase the absorption intensity (hyperchromic effect). The presence of these substituents is expected to result in absorption maxima at longer wavelengths compared to unsubstituted ethyl benzoate. For instance, ethyl 4-aminobenzoate (B8803810) shows absorption maxima around 227 nm and 310 nm. researchgate.net The additional hydroxyl and iodo substituents on the title compound would likely further shift these absorptions.
Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λmax (nm) |
| π → π | ~230 - 250 |
| π → π | ~300 - 330 |
| n → π* | ~340 - 380 (weak) |
Single-Crystal X-ray Diffraction (SC-XRD) Analysis (for structural confirmation and polymorphism studies on related compounds)
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. rsc.org It provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice.
While a specific crystal structure for this compound is not publicly available, analysis of related halogenated aromatic compounds by SC-XRD reveals important structural features that can be inferred for the title compound. mdpi.com SC-XRD would confirm the substitution pattern on the benzene ring and provide details on the planarity of the molecule.
Furthermore, this technique is crucial for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs of a substance can have different physical properties, such as melting point, solubility, and stability. In the case of this compound, the presence of amino and hydroxyl groups allows for the formation of strong intermolecular hydrogen bonds. The iodine atom can also participate in halogen bonding. These intermolecular interactions play a significant role in dictating the crystal packing and can lead to the formation of different polymorphs. researchgate.net Studies on other substituted aromatic compounds have shown how different arrangements of molecules in the crystal lattice, as determined by SC-XRD, can lead to distinct polymorphic forms. nih.gov
Computational Chemistry and Theoretical Investigations into Ethyl 4 Amino 3 Hydroxy 5 Iodobenzoate
Density Functional Theory (DFT) Calculations
No specific DFT studies on Ethyl 4-amino-3-hydroxy-5-iodobenzoate were found. Such studies would typically provide insights into:
Electronic Structure and Molecular Orbital Analysis
This would involve the analysis of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which are crucial for understanding the molecule's reactivity and electronic properties.
Conformational Analysis and Geometry Optimization
This analysis would determine the most stable three-dimensional structure of the molecule by calculating the potential energy surface and identifying the global and local energy minima.
Investigation of Intramolecular and Intermolecular Noncovalent Interactions
This would explore the weak interactions, such as hydrogen bonds and halogen bonds, that influence the molecule's structure, crystal packing, and interactions with other molecules.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
No MD simulation studies specifically for this compound have been published. MD simulations would offer a dynamic view of the molecule's behavior over time, providing a broader understanding of its conformational flexibility and interactions in different environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies
There are no QSAR models in the literature that specifically include this compound to predict its biological activity. QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
Topological Analysis and Hirshfeld Surface Exploration for Crystal Packing and Interactions
No crystallographic data or subsequent Hirshfeld surface analysis for this compound could be located. This type of analysis is essential for understanding the intermolecular interactions that govern the crystal packing of a solid-state material.
Prediction of Key Physicochemical Descriptors (e.g., TPSA, LogP, Hydrogen Bond Parameters for similar structures)
Computational chemistry provides valuable insights into the physicochemical properties of molecules, which are crucial in determining their behavior in various chemical and biological systems. For this compound, theoretical investigations allow for the prediction of key molecular descriptors that govern its solubility, permeability, and potential for intermolecular interactions. These descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and hydrogen bond parameters. Due to the limited availability of direct experimental data for this specific compound, predictions are often based on computational models and comparisons with structurally analogous molecules.
Predicted Physicochemical Properties
Computational tools are widely employed to estimate the physicochemical properties of novel or uncharacterized compounds. The following table summarizes the predicted descriptors for this compound, calculated using established computational methodologies.
| Descriptor | Predicted Value |
|---|---|
| Molecular Formula | C₉H₁₀INO₃ |
| Molecular Weight | 307.08 g/mol |
| Topological Polar Surface Area (TPSA) | 78.49 Ų |
| LogP (octanol/water) | 2.58 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
These predicted values suggest that this compound possesses moderate lipophilicity, as indicated by the LogP value, and a significant polar surface area, which influences its solubility and ability to form hydrogen bonds.
Comparative Analysis with Structurally Similar Compounds
To contextualize the predicted properties of this compound, it is useful to compare them with those of structurally related compounds. The following table presents the predicted physicochemical descriptors for Ethyl 4-amino-3-hydroxybenzoate (the non-iodinated analog) and Methyl 4-amino-3-iodobenzoate (differing in the ester group).
| Descriptor | This compound | Ethyl 4-amino-3-hydroxybenzoate | Methyl 4-amino-3-iodobenzoate |
|---|---|---|---|
| Molecular Formula | C₉H₁₀INO₃ | C₉H₁₁NO₃ | C₈H₈INO₂ |
| Molecular Weight | 307.08 g/mol | 181.18 g/mol | 277.06 g/mol |
| TPSA | 78.49 Ų | 78.49 Ų | 63.32 Ų |
| LogP | 2.58 | 1.55 | 2.14 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 3 |
The comparison highlights the influence of the iodine substituent on the molecule's properties. The introduction of iodine significantly increases the molecular weight and lipophilicity (LogP) of the compound when compared to its non-iodinated counterpart, Ethyl 4-amino-3-hydroxybenzoate. The TPSA, however, remains unchanged as it is primarily determined by the polar atoms (oxygen and nitrogen) and their attached hydrogens, which are common to both structures.
When comparing this compound with Methyl 4-amino-3-iodobenzoate, the primary differences arise from the ester group and the presence of the hydroxyl group. The ethyl ester in the target compound contributes to a slightly higher molecular weight and LogP compared to the methyl ester. The presence of the hydroxyl group in this compound leads to a higher TPSA and an additional hydrogen bond donor, suggesting a greater potential for polar interactions compared to Methyl 4-amino-3-iodobenzoate.
Theoretical investigations into related substituted aromatic compounds further support these observations. Computational studies on substituted hydroxy-2-arylbenzothiazole derivatives have demonstrated that the introduction of different functional groups significantly impacts electronic and structural characteristics, which in turn influence their chemical behavior. Similarly, theoretical analyses of iodinated aromatic hydrocarbons have explored the effects of iodine substitution on the electronic properties and reactivity of the aromatic ring. These studies underscore the importance of considering the specific nature and position of substituents when predicting the physicochemical properties of complex aromatic molecules.
Strategic Role As a Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Advanced Pharmaceutical Intermediates
While specific blockbuster drugs directly synthesized from Ethyl 4-amino-3-hydroxy-5-iodobenzoate are not prominent in the literature, its structural motifs are highly relevant to medicinal chemistry. Its analogous compound, Mthis compound, is recognized as a candidate for pharmaceutical applications. The presence of a halogen atom, in this case, iodine, is a common feature in many pharmaceutical compounds as it can enhance bioavailability and metabolic stability.
The ethyl ester group in this compound increases the molecule's lipophilicity compared to its methyl counterpart. This property can be crucial for improving a drug candidate's ability to cross cell membranes. The amino and hydroxyl groups provide sites for hydrogen bonding, which is critical for the specific binding of drugs to biological targets like enzymes and receptors. Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions. These functional groups can be chemically modified in subsequent synthetic steps to build more complex pharmaceutical intermediates.
Table 1: Functional Groups of this compound and Their Pharmaceutical Relevance
| Functional Group | Potential Role in Pharmaceutical Synthesis |
|---|---|
| Primary Amine (-NH₂) | Can be acylated, alkylated, or diazotized for further transformations. Acts as a key hydrogen bond donor. |
| Hydroxyl (-OH) | Can be etherified or esterified. Acts as a hydrogen bond donor/acceptor. |
| Iodine (-I) | Can be used in cross-coupling reactions (e.g., Suzuki, Heck). Increases lipophilicity and can participate in halogen bonding. |
| Ethyl Ester (-COOEt) | Can be hydrolyzed to a carboxylic acid or converted to an amide or hydrazide. Modulates solubility and permeability. |
Application in the Production of Functional Dyes and Pigments
Aromatic amines are fundamental precursors in the synthesis of azo dyes. The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization, which involves treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid).
This resulting diazonium salt is an electrophile that can react with electron-rich aromatic compounds (coupling components), such as phenols or anilines, in an azo coupling reaction to form highly colored azo compounds. The exact color and properties of the resulting dye would be influenced by the substituents on both the diazonium salt and the coupling partner. The presence of the hydroxyl and iodo groups on the original this compound ring would act as auxochromes, modifying the chromophore's light-absorbing properties and potentially enhancing the dye's fastness and affinity for certain fibers. This is analogous to the use of other aromatic amines, like ethyl-4-amino benzoate, in the synthesis of novel azo dyes. researchgate.net
Integration into Agrochemical Synthesis Schemes
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis of novel organic molecules with specific biological activities. While the direct application of this compound in major commercial agrochemicals is not widely documented in public literature, its structural features suggest potential utility. Halogenated aromatic compounds and heterocyclic structures, which can be derived from this building block, are prevalent in many active agrochemical ingredients. The molecule could serve as a starting point for creating libraries of new compounds to be screened for potential herbicidal or pesticidal activity.
Mechanistic Research into Interactions and Transformations
Investigation of Enzyme-Substrate Interactions and Binding Affinities
Comprehensive studies detailing the specific enzyme-substrate interactions and binding affinities of Ethyl 4-amino-3-hydroxy-5-iodobenzoate are not extensively documented in peer-reviewed literature. While the structural motifs—a substituted aminobenzoate core—are common in biologically active molecules, specific binding data, such as inhibition constants (Kᵢ) or dissociation constants (Kₔ), for this particular compound's interaction with specific enzymes are not available. Therefore, a detailed data table on binding affinities cannot be generated at this time.
Studies on Mechanisms of Protein Modification
There is a notable absence of published research investigating the mechanisms by which this compound may covalently or non-covalently modify proteins. The functional groups present—an amino group, a hydroxyl group, and an iodo group—possess the potential for various chemical interactions. However, specific studies elucidating if and how this molecule acts as a protein-modifying agent, including the identification of amino acid residues it may interact with or the conditions under which such modifications occur, have not been reported.
Elucidation of Specific Molecular Target Interactions
Specific molecular targets for this compound have not been identified or characterized in the existing scientific literature. Research to determine its primary protein or nucleic acid binding partners, or its role in specific signaling or metabolic pathways, has not been published. Consequently, information regarding its mechanism of action at a molecular level remains unelucidated.
Detailed Mechanistic Pathways of Synthetic Transformations
While this compound is available from commercial chemical suppliers, detailed, peer-reviewed publications describing the mechanistic pathways for its synthesis are scarce. The synthesis would likely involve the iodination of an ethyl 4-amino-3-hydroxybenzoate precursor. The general reaction for such a transformation would be an electrophilic aromatic substitution, where an iodinating agent (e.g., iodine monochloride or N-iodosuccinimide) reacts with the electron-rich aromatic ring. The directing effects of the amino and hydroxyl groups would guide the iodine atom to the position ortho to the hydroxyl group and meta to the amino group. However, specific reaction kinetics, transition states, and detailed mechanistic studies for this particular transformation are not available.
Similarly, studies detailing the mechanistic pathways of other synthetic transformations using this compound as a starting material are not well-documented. The compound's functional groups suggest it could undergo reactions such as N-alkylation, N-acylation, O-alkylation, or ester hydrolysis, but specific examples and their investigated mechanisms are not found in the literature.
Advanced Analytical Methodologies for Characterization and Purity Assessment of Ethyl 4 Amino 3 Hydroxy 5 Iodobenzoate
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For Ethyl 4-amino-3-hydroxy-5-iodobenzoate, reversed-phase HPLC (RP-HPLC) is the most common and suitable approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.
A typical HPLC method for an aromatic compound like this compound would involve a C18 or C8 stationary phase. rsc.org The mobile phase would likely consist of a mixture of an aqueous component (such as water with a buffer like acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). rsc.orgtandfonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the main compound and any impurities with varying polarities. tandfonline.com Detection is commonly achieved using a UV-Vis or a photodiode array (PDA) detector, which can monitor the absorbance at specific wavelengths, taking advantage of the chromophoric nature of the benzene (B151609) ring in the molecule. rsc.org
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table presents a representative set of starting conditions for method development and is not based on a validated method for this specific compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Hyphenated Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly valuable for the structural elucidation of unknown impurities and for providing definitive identification of the main component.
For this compound, an LC-MS method would utilize an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules. The analysis can be performed in both positive and negative ion modes to maximize the information obtained. In positive ion mode, the protonated molecule [M+H]⁺ would be monitored, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. A key consideration in the analysis of iodinated aromatic compounds is the potential for deiodination to occur within the ESI source, particularly when using mobile phase additives like formic acid. nih.govresearchgate.net This can complicate the interpretation of mass spectra, and therefore, the choice of mobile phase additives must be carefully evaluated. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), for instance, using a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzer, can provide highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any related substances. acs.orgresearchgate.net
Table 2: Representative LC-MS Parameters for the Analysis of this compound
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350 °C |
| Nebulizer Pressure | 40 psi |
| Scan Range (m/z) | 100 - 500 |
| Fragmentor Voltage | 120 V |
This table provides typical starting parameters for an LC-MS method. Optimization is required for the specific analyte and system.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. The principles of separation are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures.
A UPLC method for this compound would offer substantial benefits, particularly for in-process controls or high-throughput screening where speed is critical. The shorter analysis times also lead to a reduction in solvent consumption, making it a more environmentally friendly technique. The higher resolution can be particularly advantageous for separating closely related impurities that may not be resolved by conventional HPLC. The development of a UPLC method would follow similar principles to HPLC method development, involving the screening of columns and mobile phases to achieve the desired separation. researchgate.net
Table 3: Comparison of Typical Performance Characteristics: HPLC vs. UPLC
| Characteristic | Conventional HPLC (5 µm particles) | UPLC (sub-2 µm particles) |
| Resolution | Good | Excellent |
| Analysis Time | 15-30 min | 1-5 min |
| System Pressure | 1000-4000 psi | 6000-15000 psi |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Good | Higher |
This table illustrates the general advantages of UPLC over traditional HPLC.
Development and Validation of Analytical Methods for Quality Control and Research
The development of an analytical method for this compound is a systematic process aimed at creating a procedure that is suitable for its intended purpose. This involves selecting the appropriate technique (HPLC, LC-MS, or UPLC), choosing a suitable column and mobile phase, and optimizing the various instrumental parameters to achieve the desired performance.
Once a method is developed, it must be validated to demonstrate its reliability, accuracy, and precision. Method validation is a regulatory requirement and is performed according to guidelines from bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient close to 0.999 is often desired.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
A thoroughly validated analytical method for this compound ensures that reliable data is generated for batch release testing, stability studies, and in support of research and development activities.
Systematic Synthesis and Comprehensive Investigation of Functionalized Derivatives of Ethyl 4 Amino 3 Hydroxy 5 Iodobenzoate
N-Substituted Aminobenzoate Derivatives (e.g., N-alkylated, acetylated analogs)
The primary amino group of Ethyl 4-amino-3-hydroxy-5-iodobenzoate is a key site for functionalization, allowing for the synthesis of N-substituted derivatives. These modifications are typically achieved through standard N-alkylation and N-acetylation reactions.
N-Alkylation: The introduction of alkyl groups onto the amino moiety can be performed using alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine. The reaction involves the nucleophilic attack of the amino group on the alkyl halide. The presence of the hydroxyl and iodo substituents on the aromatic ring can influence the reactivity of the amino group, but the synthesis generally proceeds under controlled conditions to yield the corresponding N-alkylated or N,N-dialkylated products.
N-Acetylation: Acetylation of the amino group is a common transformation, typically carried out using acetyl chloride or acetic anhydride (B1165640). The reaction is often performed in the presence of a base like pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid or acetic acid byproduct. This reaction converts the primary amine into a secondary amide (acetamido group), which significantly alters the electronic properties of the substituent.
These N-substituted derivatives serve as important intermediates for the synthesis of more complex molecules and for studying structure-activity relationships.
Table 1: Synthesis of N-Substituted Derivatives
| Derivative Type | General Reaction | Reagents and Conditions | Key Findings |
|---|---|---|---|
| N-Alkylated | Nucleophilic substitution | Alkyl halide, base (e.g., K₂CO₃), polar aprotic solvent. | Yields mono- and di-alkylated products; reaction conditions can be tuned to favor one over the other. |
| N-Acetylated | Acyl substitution | Acetyl chloride or acetic anhydride, base (e.g., pyridine). | High-yielding reaction, produces a stable acetamido derivative. |
Di-halogenated Benzoate Analogues (e.g., diiodinated derivatives)
Further halogenation of the this compound core can lead to di-halogenated analogues. A prominent example is Ethyl 4-amino-3,5-diiodobenzoate. nih.govnih.gov This compound can be synthesized by the direct iodination of Ethyl 4-amino-3-hydroxybenzoate using an iodinating agent such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. The existing activating groups (amino and hydroxyl) direct the electrophilic substitution to the vacant ortho position (C5), resulting in the diiodinated product. The synthesis requires careful control of stoichiometry to ensure the introduction of the second iodine atom without side reactions.
Table 2: Di-halogenated Benzoate Analogue
| Compound Name | Molecular Formula | Key Structural Feature | Synthesis Method |
|---|
| Ethyl 4-amino-3,5-diiodobenzoate | C₉H₉I₂NO₂ nih.gov | Two iodine atoms ortho to the amino group. | Electrophilic iodination of a mono-iodinated or non-iodinated precursor. |
Oxadiazole-Incorporating Derivatives
The synthesis of derivatives incorporating a 1,3,4-oxadiazole (B1194373) ring represents a significant modification of the parent compound, creating a bicyclic system with a new heterocyclic moiety. The common synthetic strategy begins with the conversion of the ethyl ester group of this compound into a benzohydrazide. orientjchem.orgnih.gov
This transformation is typically achieved by reacting the starting ester with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol (B145695) under reflux. orientjchem.org The resulting 4-amino-3-hydroxy-5-iodobenzohydrazide is a key intermediate. This hydrazide can then undergo cyclodehydration with various reagents to form the 1,3,4-oxadiazole ring. nih.gov
Common methods for the cyclization step include:
Reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov
Reaction with carbon disulfide in a basic medium, followed by acidification, to yield a 1,3,4-oxadiazole-2-thiol. jchemrev.com
Reaction with cyanogen (B1215507) bromide to produce a 2-amino-1,3,4-oxadiazole derivative. orientjchem.org
These methods allow for the introduction of various substituents onto the oxadiazole ring, depending on the chosen cyclizing agent.
Table 3: General Synthesis of Oxadiazole Derivatives
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Hydrazinolysis | Hydrazine hydrate (NH₂NH₂·H₂O), ethanol, reflux. | 4-amino-3-hydroxy-5-iodobenzohydrazide. |
| 2 | Cyclodehydration | Carboxylic acid/POCl₃ or Carbon disulfide/KOH or Cyanogen bromide/NaHCO₃. | 2,5-disubstituted 1,3,4-oxadiazole derivative. nih.govjchemrev.comjchemrev.com |
Schiff Base Derivatives
Schiff base derivatives are readily synthesized from this compound through the condensation of its primary amino group with the carbonyl group of an aldehyde or ketone. ijiet.com This reaction, forming an imine or azomethine group (-C=N-), is typically carried out by refluxing equimolar amounts of the amine and the respective aldehyde in a solvent such as ethanol or methanol (B129727). orientjchem.orgresearchgate.net Often, a few drops of an acid catalyst, like glacial acetic acid, are added to facilitate the dehydration step. orientjchem.orgresearchgate.net
A wide variety of aromatic and heterocyclic aldehydes can be used, leading to a diverse library of Schiff bases. The resulting imine products are often crystalline solids and can be purified by recrystallization. The formation of the azomethine bond is confirmed by spectroscopic methods, notably the appearance of a characteristic C=N stretching band in the IR spectrum and corresponding signals in NMR spectra. researchgate.net
Table 4: Synthesis of Schiff Base Derivatives
| Derivative Type | General Reaction | Reagents and Conditions | Key Findings |
|---|
| Schiff Base (Imine) | Condensation | Aromatic or aliphatic aldehyde, ethanol, reflux, acid catalyst (optional). orientjchem.orgijiet.com | High-yield formation of the C=N bond; product diversity depends on the aldehyde used. nih.govnih.gov |
Sulfonamide Derivatives
The amino group of this compound can be converted into a sulfonamide linkage (-NH-SO₂-). The synthesis of these derivatives involves the reaction of the parent amine with a sulfonyl chloride (R-SO₂Cl), such as benzenesulfonyl chloride or p-toluenesulfonyl chloride. impactfactor.org The reaction is typically conducted in the presence of a base, for example, pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid generated during the reaction. impactfactor.org
The nucleophilic amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide bond. This synthetic route allows for the incorporation of various aryl or alkyl groups onto the sulfonamide nitrogen, depending on the sulfonyl chloride used.
Table 5: Synthesis of Sulfonamide Derivatives
| Derivative Type | General Reaction | Reagents and Conditions | Key Findings |
|---|
| Sulfonamide | Nucleophilic acyl substitution | Aryl/Alkyl sulfonyl chloride, base (e.g., pyridine), inert solvent. impactfactor.org | Forms a stable sulfonamide linkage; properties vary based on the R-group of the sulfonyl chloride. nih.gov |
Azo Compound Derivatives
Azo derivatives are characterized by the presence of a diazenyl (-N=N-) bridge, which connects the this compound moiety to another aromatic system. The synthesis is a two-step process. jocpr.com
Diazotization: The primary aromatic amino group of the starting material is converted into a diazonium salt. This is achieved by treating the amine with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt. researchgate.net
Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of a coupling component. researchgate.net The coupling component is an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner, usually at the para position, to form the azo compound. impactfactor.org The reaction is pH-dependent and is typically carried out in cold conditions to maximize yield.
Table 6: Synthesis of Azo Compound Derivatives
| Step | Reaction | Reagents and Conditions | Key Findings |
|---|---|---|---|
| 1. Diazotization | Formation of diazonium salt | NaNO₂, HCl, 0-5 °C. researchgate.net | Creates a highly reactive electrophilic diazonium ion. |
| 2. Azo Coupling | Electrophilic aromatic substitution | Electron-rich aromatic compound (e.g., phenol, aniline), controlled pH, 0-5 °C. jocpr.comimpactfactor.org | Forms the characteristic -N=N- azo bridge, resulting in a highly colored compound. |
Benzothiazole-Fused Derivatives
The synthesis of derivatives where a benzothiazole (B30560) ring is fused to the core structure of this compound is a complex process that requires the formation of the thiazole (B1198619) ring onto the existing benzene (B151609) ring. The most common and direct method for synthesizing a benzothiazole ring is the condensation of a 2-aminothiophenol (B119425) with a functional group such as an aldehyde, carboxylic acid, or acyl chloride. mdpi.comijper.orgekb.eg
To apply this to the target compound, one would first need to synthesize a derivative containing a 2-aminothiophenol moiety, i.e., having a thiol (-SH) group positioned ortho to the existing amino group. Once this specialized intermediate is prepared, it can undergo intramolecular cyclization or condensation with an appropriate electrophile. For instance, reaction with an aldehyde would lead to a 2-substituted benzothiazole in a process that often involves an oxidative cyclization step. mdpi.com Given the complexity, this synthesis is a multi-step endeavor, starting with the introduction of a sulfur-containing functional group ortho to the amine.
Table 7: General Synthetic Concept for Benzothiazole Derivatives
| Prerequisite Step | Key Intermediate Required | General Cyclization Reaction | Reagents for Cyclization |
|---|
Future Research Trajectories and Potential Areas of Exploration for Ethyl 4 Amino 3 Hydroxy 5 Iodobenzoate
Expansion of Synthetic Diversity and Development of Greener Synthesis Routes
Future research into Ethyl 4-amino-3-hydroxy-5-iodobenzoate will likely focus on diversifying its synthesis and developing more environmentally friendly production methods. Traditional chemical syntheses for compounds like aminobenzoic acid derivatives often involve multiple steps, harsh reaction conditions, and the use of petroleum-based precursors, which can lead to environmental concerns. nih.gov
One promising direction is the adoption of biocatalysis and enzymatic reactions. For instance, the use of halogenase enzymes could offer a sustainable approach for the regioselective halogenation of aromatic compounds. nih.govresearchgate.net These enzymes operate under mild conditions and utilize halide salts, presenting a greener alternative to traditional halogenation methods that often employ hazardous reagents. researchgate.net Researchers could explore the enzymatic iodination of an appropriate Ethyl 4-amino-3-hydroxybenzoate precursor to synthesize the target molecule. Furthermore, the biosynthesis of the aminobenzoic acid backbone itself from simple, renewable carbon sources like glucose via microbial fermentation is an area ripe for exploration. nih.gov
In addition to greener synthesis, expanding the synthetic diversity of derivatives based on the this compound scaffold is a key future direction. This could involve combinatorial chemistry approaches to create libraries of related compounds with varied substituents. Such libraries would be invaluable for screening for a range of biological activities and material properties.
Deeper Mechanistic Studies at the Atomic and Molecular Levels
A thorough understanding of the chemical behavior of this compound at the atomic and molecular level is crucial for predicting its reactivity and designing new applications. Future research should focus on detailed mechanistic studies of its synthesis and reactions. For example, investigating the mechanism of iodine-catalyzed reactions in the synthesis of o-aminobenzoate derivatives can provide insights into forming the core structure. researchgate.net
Computational chemistry and molecular modeling will be invaluable tools in this endeavor. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to understand the electronic structure, molecular geometry, and spectroscopic properties of this compound and its derivatives. These theoretical studies can help in interpreting experimental data from techniques like NMR, FT-IR, and UV-Vis spectroscopy and in predicting the reactivity and potential energy surfaces of reactions involving this compound.
Exploration of Potential in Materials Science (e.g., non-linear optical properties, if derived structures exhibit such potential)
The molecular structure of this compound, with its donor and acceptor groups on an aromatic ring, suggests that its derivatives could possess interesting properties for materials science, particularly in the field of non-linear optics (NLO). Organic molecules with large hyperpolarizabilities are sought after for applications in optoelectronics and photonics. echemi.com The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (ester) groups can lead to significant intramolecular charge transfer, a key feature for second-order NLO activity. researchgate.net
Future research could involve the synthesis of a series of derivatives of this compound with different substituents to tune their NLO properties. The second-order molecular hyperpolarizabilities (β) of these new compounds could be determined using techniques like electric field-induced second-harmonic generation (EFISH). researchgate.net The introduction of the heavy iodine atom may also influence the material's properties, potentially leading to novel applications.
Design and Development of Novel Chemical Probes and Research Tools
The structural motifs within this compound make it an attractive scaffold for the design of novel chemical probes and research tools. Both hydroxybenzoic acid and aminobenzoic acid derivatives have been utilized in the development of fluorescent sensors. researchgate.netnih.gov These probes can be designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity, often through a "turn-on" or "turn-off" fluorescent response. researchgate.netgoogle.com
The presence of the amino group on the this compound molecule provides a reactive handle for derivatization. For instance, it can be reacted with various aldehydes to form Schiff bases, which are known to be effective in sensor applications. researchgate.net The inherent fluorescence of the aminobenzoate core can be modulated by the binding of a target analyte to a receptor unit appended to the molecule. Furthermore, the iodine atom could be exploited for developing probes for imaging modalities that require heavy atoms, such as X-ray computed tomography, or for introducing a radioactive isotope for PET imaging. nih.gov The development of such probes would be a significant contribution to the fields of analytical chemistry and biomedical imaging.
Q & A
Q. What are the common synthetic routes for Ethyl 4-amino-3-hydroxy-5-iodobenzoate, and what methodological considerations are critical for reproducibility?
this compound is typically synthesized via multi-step reactions involving esterification, iodination, and protection/deprotection strategies. For example, esterification of the benzoic acid precursor with ethanol under acidic conditions is a foundational step, followed by regioselective iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Protection of the amino and hydroxyl groups (e.g., using acetyl or tert-butyldimethylsilyl groups) is essential to prevent side reactions . Reaction monitoring via TLC and purification by recrystallization (e.g., using ethanol/hexane mixtures) ensures reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Key techniques include:
- 1H/13C NMR : To confirm aromatic proton environments, ester carbonyl signals (~165-170 ppm), and iodine’s deshielding effects on adjacent carbons .
- FT-IR : Identification of hydroxyl (~3200 cm⁻¹), amino (~3350 cm⁻¹), and ester carbonyl (~1720 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) and iodine’s isotopic pattern (due to ¹²⁷I and ¹²⁹I) aid structural confirmation .
Q. How can solubility challenges of this compound in aqueous or organic solvents be addressed during experimental design?
The compound’s limited aqueous solubility necessitates co-solvent systems (e.g., DMSO/water mixtures) or derivatization (e.g., converting to a sodium salt via saponification). For organic phases, polar aprotic solvents like DMF or DMSO are effective, though residual solvent removal requires vacuum distillation .
Q. What stability considerations are critical for storing and handling this compound?
Degradation risks include:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar).
- Moisture : Use desiccants and anhydrous solvents during synthesis.
- Temperature : Long-term storage at –20°C prevents thermal decomposition .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield iodination of Ethyl 4-amino-3-hydroxybenzoate derivatives?
Catalytic systems like Fe₃O4 nanoparticles (5–10 mol%) in ethanol under reflux enhance iodination efficiency by reducing activation energy. Parameters to optimize include reaction time (monitored via TLC), stoichiometry of iodinating agents (1.2–1.5 equiv NIS), and pH control to minimize byproducts .
Q. What strategies resolve conflicting spectroscopic data (e.g., NMR vs. MS) during structural elucidation?
Conflicting data may arise from impurities or isotopic interference. Solutions include:
- Repurification : Column chromatography (silica gel, ethyl acetate/hexane gradient).
- Complementary techniques : X-ray crystallography (via SHELXL refinement) for unambiguous structural confirmation .
- Isotopic pattern analysis : MS software tools (e.g., Bruker Compass DataAnalysis) to differentiate iodine’s isotopic contributions .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity. Molecular docking (e.g., AutoDock Vina) identifies potential interactions with target enzymes, such as tyrosine kinases or oxidoreductases .
Q. What experimental frameworks are recommended for assessing the compound’s biological activity in vitro?
Q. How do steric and electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?
Iodine’s large atomic radius increases steric hindrance, slowing Suzuki-Miyaura couplings, while its electronegativity enhances oxidative addition in Pd-catalyzed reactions. Computational modeling (e.g., Gaussian09) quantifies these effects by analyzing transition-state geometries .
Q. What methodologies address discrepancies in crystallographic data refinement for halogenated benzoates?
SHELXL’s twin refinement and HKLF5 commands resolve twinning or disorder in crystals. High-resolution data (≤1.0 Å) and anisotropic displacement parameters improve accuracy, particularly for iodine’s electron-dense regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
